1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidinone derivatives, which can be achieved through the cyclization of β-amino acids or β-lactams.
Reaction Conditions: The cyclization reaction is usually carried out under acidic or basic conditions, depending on the specific starting materials and desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ethylene oxide, ethylene glycol
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various azetidinone derivatives with different functional groups.
Scientific Research Applications
1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: It is employed in studies investigating the mechanism of action of azetidinone derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound’s unique structure allows it to inhibit or activate specific enzymes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
- 1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
- 1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one
Uniqueness
1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one stands out due to its specific hydroxyethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility, stability, and binding affinity to biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(11)9-4-7(5-9)6(2)10/h3,6-7,10H,1,4-5H2,2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZASGUEGIETKK-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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